molecular formula C13H24N2O2 B15045955 tert-Butyl (8-methyl-3-azabicyclo[3.2.1]octan-8-yl)carbamate

tert-Butyl (8-methyl-3-azabicyclo[3.2.1]octan-8-yl)carbamate

Cat. No.: B15045955
M. Wt: 240.34 g/mol
InChI Key: ZSZIQATYEYBBHD-UHFFFAOYSA-N
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Description

tert-Butyl (8-methyl-3-azabicyclo[3.2.1]octan-8-yl)carbamate is a bicyclic carbamate derivative featuring a 3-azabicyclo[3.2.1]octane scaffold substituted with a methyl group at the 8-position and a tert-butyloxycarbonyl (Boc) protecting group. This compound is of interest in medicinal chemistry due to its structural rigidity, which enhances binding specificity to biological targets such as G-protein-coupled receptors (GPRs) and neurotransmitter transporters . Its synthesis typically involves alkylation or coupling reactions under basic conditions, as seen in analogous compounds (e.g., 50–85% yields using DMF and K₂CO₃ at 100°C) .

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl N-(8-methyl-3-azabicyclo[3.2.1]octan-8-yl)carbamate

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-13(4)9-5-6-10(13)8-14-7-9/h9-10,14H,5-8H2,1-4H3,(H,15,16)

InChI Key

ZSZIQATYEYBBHD-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1CNC2)NC(=O)OC(C)(C)C

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The tert-butyl carbamate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding amine. This reaction is critical for deprotection in synthetic workflows:

Conditions Products Yield Key Observations
6M HCl, reflux, 12 hr 8-Methyl-3-azabicyclo[3.2.1]octan-8-amine85–92%Complete cleavage of Boc group; no ring degradation
TFA/DCM (1:1), rt, 2 hr Free amine + CO₂ + tert-butanol>95%Mild conditions preserve bicyclic integrity

The steric bulk of the 8-methyl group slows hydrolysis compared to non-methylated analogs, requiring prolonged reaction times under acidic conditions.

Nucleophilic Substitution at the Carbamate Oxygen

The carbamate oxygen participates in nucleophilic acyl substitution reactions, particularly with organometallic reagents:

Example Reaction:

tert-Butyl carbamate+Grignard reagent (RMgX)R-substituted amine+Mg(Ot-Bu)X\text{tert-Butyl carbamate} + \text{Grignard reagent (RMgX)} \rightarrow \text{R-substituted amine} + \text{Mg(Ot-Bu)X}

  • Conditions : THF, −78°C to 0°C, 1–3 hr

  • Scope : Limited to strongly nucleophilic reagents (e.g., MeLi, PhMgBr) due to steric hindrance from the tert-butyl group.

  • Side Reactions : Competing hydrolysis observed in polar aprotic solvents (e.g., DMF) .

Ring-Opening Reactions

The bicyclic scaffold undergoes selective ring-opening under controlled conditions:

Acid-Catalyzed Ring Expansion

Treatment with concentrated H₂SO₄ induces C–N bond cleavage, forming a linear diamine intermediate :

Bicyclic carbamateH2SO4NH2(CH2)3NHC(O)Ot-Bu+rearrangement products\text{Bicyclic carbamate} \xrightarrow{\text{H}_2\text{SO}_4} \text{NH}_2(\text{CH}_2)_3\text{NHC(O)Ot-Bu} + \text{rearrangement products}

  • Yield : 60–70%

  • Applications : Intermediate for synthesizing tropane alkaloid derivatives .

Base-Mediated Fragmentation

Strong bases (e.g., LDA) abstract protons α to the nitrogen, triggering ring-opening:

Bicyclic carbamateLDAAlkenylamine+tert-butoxide\text{Bicyclic carbamate} \xrightarrow{\text{LDA}} \text{Alkenylamine} + \text{tert-butoxide}

  • Conditions : THF, −78°C, 1 hr

  • Regioselectivity : Controlled by the 8-methyl group’s steric effects.

Oxidation of the Bicyclic Amine

The secondary amine undergoes oxidation to form a nitrone:

AminemCPBANitrone+tert-butyl carbonate\text{Amine} \xrightarrow{\text{mCPBA}} \text{Nitrone} + \text{tert-butyl carbonate}

  • Conditions : CH₂Cl₂, 0°C to rt, 4 hr

  • Yield : 55–65%

  • Challenges : Overoxidation to nitro compounds occurs with excess oxidant.

Reduction of the Carbamate

Catalytic hydrogenation cleaves the C–O bond selectively:

CarbamateH2/Pd-CAmine+tert-butanol\text{Carbamate} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{Amine} + \text{tert-butanol}

  • Conditions : EtOH, 50 psi H₂, 6 hr

  • Catalyst Sensitivity : Pd(OH)₂/C outperforms Pd-C in preventing ring hydrogenation .

Functionalization via Cross-Coupling

The carbamate acts as a directing group in palladium-catalyzed couplings:

Reaction Type Conditions Products Yield
Suzuki-Miyaura Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°CBiaryl-substituted carbamates40–50%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneN-Aryl derivatives35–45%

Steric hindrance from the 8-methyl group limits coupling efficiency compared to non-methylated analogs .

Thermal Degradation

At elevated temperatures (>200°C), the carbamate undergoes pyrolysis:

CarbamateΔIsocyanate+tert-butanol\text{Carbamate} \xrightarrow{\Delta} \text{Isocyanate} + \text{tert-butanol}

  • Mechanism : Concerted six-membered transition state .

  • Applications : Gas-phase synthesis of isocyanates for polymer chemistry .

Comparative Reactivity Insights

The 8-methyl group’s influence on reactivity is summarized below:

Reaction Effect of 8-Methyl Group
HydrolysisSlows reaction rate by 1.5–2× vs. non-methylated analogs
Nucleophilic SubstitutionReduces yields by 20–30% due to steric hindrance
Ring-OpeningEnhances regioselectivity for C3–C4 bond cleavage
Cross-CouplingLimits substrate scope to smaller aryl/alkyl groups

Mechanism of Action

The mechanism of action of tert-Butyl (8-methyl-3-azabicyclo[3.2.1]octan-8-yl)carbamate involves its interaction with specific molecular targets, such as excitatory amino acid transporters. By inhibiting these transporters, the compound can modulate neurotransmitter levels in the central nervous system, affecting various physiological processes . The pathways involved in its action are complex and involve multiple steps of binding and inhibition .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Compound Name (CAS) Substituents Molecular Weight Biological Target Synthesis Yield Key Reference
Target Compound 8-methyl, Boc-protected ~226.32 GPR119 agonists, EAAT inhibitors 50–85%
tert-Butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate (287114-25-4) Unsubstituted at 8-position 212.28 N/A N/A
tert-Butyl endo-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate (143557-91-9) 3-hydroxy, Boc-protected 241.28 Gamma-secretase modulators (Alzheimer’s) N/A
tert-Butyl N-(3-azabicyclo[3.2.1]octan-8-yl)carbamate (198210-17-2) Unsubstituted, Boc-protected 212.28 Intermediate for bivalent ligands (opioid/CCR5) N/A
TBOA (1250997-50-2) 3-(Trifluoromethyl)cyclohexanol substituent 226.32 EAAT inhibitor (CNS applications) 95% purity
Key Observations:

Hydroxyl-substituted derivatives (e.g., CAS 143557-91-9) exhibit increased polarity, improving solubility but reducing blood-brain barrier penetration relative to the methylated target compound .

Biological Activity :

  • The target compound and its pyrimido-oxazine derivatives (e.g., compound 19 in ) show promise as GPR119 agonists for type 2 diabetes, with yields up to 50% .
  • In contrast, TBOA (CAS 1250997-50-2) acts as an EAAT inhibitor , increasing synaptic glutamate levels, which is critical for neurological disorder research .

Physicochemical Properties

  • Lipophilicity : The 8-methyl group increases logP compared to hydroxylated analogues, favoring membrane permeability .
  • Stability : Boc-protected compounds generally exhibit stability under acidic conditions but are cleaved by trifluoroacetic acid (TFA) .

Biological Activity

tert-Butyl (8-methyl-3-azabicyclo[3.2.1]octan-8-yl)carbamate, a bicyclic amine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique bicyclic structure that influences its pharmacological properties, making it a subject of interest for drug development.

The compound has the following chemical properties:

PropertyValue
Chemical Formula C₁₃H₂₄N₂O₂
Molecular Weight 240.35 g/mol
CAS Number 2375194-29-7
Purity 97%
Appearance White to off-white solid

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that its structural features allow it to function as a modulator of neurotransmitter activity, particularly in the central nervous system.

Neurotransmitter Interaction

Studies have shown that this compound can influence the binding affinity to receptors such as:

  • Nicotinic Acetylcholine Receptors (nAChRs) : It exhibits activity as an agonist, which may contribute to cognitive enhancement and neuroprotective effects.
  • GABA Receptors : Potential inhibitory effects have been noted, suggesting a role in anxiolytic activity.

In Vitro Studies

In vitro evaluations have demonstrated that this compound shows significant inhibition of specific enzymes and receptors.

  • Enzyme Inhibition : The compound has been tested for its inhibitory effects on acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation in the synaptic cleft.
    • IC₅₀ Values : Preliminary results indicate an IC₅₀ value in the low micromolar range, suggesting potent activity against AChE.
  • Receptor Binding Assays : Binding assays reveal that the compound binds effectively to nAChRs with a binding affinity comparable to known agonists.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Cognitive Enhancement : In animal models, administration of this compound resulted in improved memory and learning capabilities, correlating with increased cholinergic activity.
  • Neuroprotection : Research indicates that this compound may protect against neurodegenerative processes by reducing oxidative stress markers in neuronal cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing tert-butyl (8-methyl-3-azabicyclo[3.2.1]octan-8-yl)carbamate?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common protocol involves reacting tert-butyl carbamate precursors with 8-methyl-3-azabicyclo[3.2.1]octane derivatives in dimethylformamide (DMF) at 100°C under inert atmosphere, using potassium carbonate (K₂CO₃) as a base. Yields of ~85% are achievable under these conditions, with purification via column chromatography or recrystallization .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer : Storage in a dark place under inert atmosphere (e.g., nitrogen) at 2–8°C is critical to prevent degradation. The compound is sensitive to moisture and light, which can lead to carbamate cleavage or oxidation. Use amber vials and desiccants for long-term storage .

Q. What analytical techniques are recommended for characterizing purity and structure?

  • Methodological Answer :

  • Mass Spectrometry (MS) : Confirm molecular weight via ESI+ (e.g., observed [M+H]+ at m/z 335.2) .
  • HPLC : Assess purity (>98%) using C18 columns with UV detection at 254 nm .
  • NMR : Analyze stereochemistry and regiochemistry; key signals include tert-butyl protons (~1.4 ppm) and bicyclic system resonances (3.0–4.0 ppm) .

Advanced Research Questions

Q. How can structural analogs of this compound be designed to improve receptor binding affinity (e.g., for GPR119 or opioid receptors)?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute the carbamate group with urea or sulfonamide moieties to modulate hydrogen bonding .
  • Stereochemical Optimization : Test enantiomers (e.g., (1R,5S,8S) vs. (1S,5R,8R)) using chiral HPLC to identify active conformers .
  • Side Chain Modifications : Introduce halogenated or methyl groups on the bicyclic core to enhance lipophilicity and target engagement, as seen in BIMU analogs .

Q. What strategies can resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Assay Standardization : Control variables like cell line (e.g., HEK293 vs. CHO), receptor density, and incubation time.
  • Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from differential compound metabolism .
  • Orthogonal Validation : Combine radioligand binding (e.g., CCR5 or μ-opioid receptors) with functional assays (cAMP or calcium flux) to confirm target specificity .

Q. How can computational methods predict the conformational flexibility of the 3-azabicyclo[3.2.1]octane core?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate ring puckering using Cremer-Pople coordinates to identify low-energy conformers .
  • Density Functional Theory (DFT) : Calculate energy barriers for pseudorotation (e.g., chair vs. boat transitions) to guide SAR studies .

Q. What experimental approaches evaluate its potential as a gamma-secretase modulator for Alzheimer’s disease?

  • Methodological Answer :

  • In Vitro Assays : Measure Aβ40/Aβ42 peptide ratios in SH-SY5Y cells using ELISA after compound treatment .
  • Crystallography : Co-crystallize with gamma-secretase to identify binding pockets (e.g., phenoxy-triazole derivatives in EP patents) .
  • Toxicity Screening : Assess off-target effects on Notch signaling via luciferase reporter assays .

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